(4-Bromo-3-methoxyphenyl)methanol is a chemical compound used in various chemical syntheses . It has a molecular weight of 217.06 and is typically stored at room temperature .
In a study, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was used to convert 100 g/L of a similar compound to (S)-1b . Although the specific compound wasn’t (4-Bromo-3-methoxyphenyl)methanol, this study indicates potential enzymatic synthesis applications of similar compounds.
A series of 5-HT 2A inverse-agonists, which include compounds similar to (4-Bromo-3-methoxyphenyl)methanol, have been studied for their effects on NREM sleep . These compounds were found to consolidate the stages of NREM sleep, resulting in fewer awakenings, and increase a physiological measure of sleep intensity .
A compound similar to (4-Bromo-3-methoxyphenyl)methanol was used in the development of Nelotanserin, a potent inverse-agonist of 5-HT 2A . This compound was advanced into clinical trials for the treatment of insomnia .
(4-Bromo-3-methoxyphenyl)methanol is an organic compound with the molecular formula and a molar mass of approximately 217.06 g/mol. It consists of a phenolic structure with a bromine atom and a methoxy group attached to the aromatic ring. The compound is characterized by its white solid appearance and has a melting point range of 59-63°C and a boiling point of approximately 307.3°C at 760 mmHg. Its structure can be represented as follows:
textOCH3 | Br---C6H4---CH2OH
This compound is known for its potential applications in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules.
There is no documented information on the specific mechanism of action of (4-Bromo-3-methoxyphenyl)methanol in biological systems.
For instance, when treated with sodium borohydride, (4-Bromo-3-methoxyphenyl)methanol can yield (4-Bromo-3-methoxyphenyl)ethanol, showcasing its versatility in synthetic pathways
The synthesis of (4-Bromo-3-methoxyphenyl)methanol typically involves several steps: A detailed synthetic route includes reacting 4-bromo-3-methoxybenzaldehyde with sodium borohydride in an alcohol solvent, followed by purification .
(4-Bromo-3-methoxyphenyl)methanol serves multiple roles in various fields:
Several compounds share structural similarities with (4-Bromo-3-methoxyphenyl)methanol, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(3-Bromo-4-methoxyphenyl)methanol | 38493-59-3 | 0.96 |
1-Bromo-3-methoxy-5-methylbenzene | 29578-83-4 | 0.89 |
4-Bromo-1-methoxy-2-methylbenzene | 14804-31-0 | 0.89 |
4-Bromo-3,5-dimethoxybenzyl alcohol | 61367-62-2 | 0.88 |
4-Bromo-2-methoxybenzyl alcohol | 17102-63-5 | 0.87 |
The uniqueness of (4-Bromo-3-methoxyphenyl)methanol lies in its specific combination of bromine and methoxy substituents on the aromatic ring, which may confer distinct chemical reactivity and biological activity compared to the listed analogs .
The benzylic hydroxyl group in (4-Bromo-3-methoxyphenyl)methanol exhibits characteristic reactivity patterns typical of primary benzyl alcohols, with additional electronic influences from the aromatic substituents. The compound readily undergoes oxidation reactions to form the corresponding aldehyde, with various oxidizing agents demonstrating different selectivities and reaction conditions [6] [7].
Oxidation Reactions: The transformation of (4-Bromo-3-methoxyphenyl)methanol to 4-bromo-3-methoxybenzaldehyde can be achieved using several oxidizing systems. Pyridinium chlorochromate (PCC) in dichloromethane provides excellent selectivity at room temperature, yielding the desired aldehyde in high purity [8] [9]. Alternative oxidation methods include Swern oxidation conditions, which offer mild reaction conditions and minimal side product formation [6].
The oxidation process is facilitated by the electron-withdrawing nature of the bromine substituent, which stabilizes the resulting aldehyde against further oxidation to the carboxylic acid. Ferric nitrate systems have demonstrated particular effectiveness in benzyl alcohol oxidations, achieving conversion rates exceeding 94% with high selectivity for aldehyde formation [6].
Esterification and Etherification: The hydroxyl group readily participates in esterification reactions with acyl chlorides or anhydrides in the presence of base catalysts. These reactions proceed under mild conditions and provide access to various ester derivatives that can serve as protecting groups or pharmacophores [10] [11].
Etherification reactions can be accomplished using standard Williamson ether synthesis conditions, with alkyl halides and strong bases yielding the corresponding benzyl ethers. The steric accessibility of the hydroxyl group facilitates these transformations, making them among the most straightforward modifications of the molecule [10].
The methoxy group in (4-Bromo-3-methoxyphenyl)methanol provides opportunities for selective demethylation reactions that can unveil phenolic functionality, significantly altering the compound's biological and chemical properties. Demethylation strategies have been extensively studied for related aromatic compounds, with several methodologies demonstrating high efficiency and selectivity [13] [14].
Boron Tribromide Demethylation: The most widely employed method for methoxy group cleavage involves treatment with boron tribromide (BBr₃) at low temperatures (-78°C to 0°C). This reaction proceeds through a complex mechanism involving the formation of an ether-BBr₃ adduct, followed by nucleophilic attack and C-O bond cleavage [13] [14]. Recent computational studies have revealed that the reaction may involve bimolecular pathways with two ether-BBr₃ adducts, particularly for aryl methyl ethers [13].
The demethylation of (4-Bromo-3-methoxyphenyl)methanol with BBr₃ yields 4-bromo-3-hydroxybenzyl alcohol, creating a phenolic compound with enhanced hydrogen bonding capabilities and altered electronic properties. The reaction typically requires careful temperature control and anhydrous conditions to prevent side reactions [15] [16].
Alternative Demethylation Methods: Other demethylation approaches include the use of aluminum chloride (AlCl₃) in the presence of Lewis acids, which provides regioselective demethylation under milder conditions [17]. Enzymatic demethylation using methyltransferases offers environmentally benign alternatives, particularly for compounds with multiple methoxy groups .
The choice of demethylation method depends on the desired selectivity, reaction conditions, and functional group compatibility. The presence of the bromine atom and hydroxyl group in the molecule requires careful consideration of reaction conditions to avoid unwanted side reactions .
The bromine atom in (4-Bromo-3-methoxyphenyl)methanol serves as an excellent leaving group for various cross-coupling reactions, providing access to a wide range of structural modifications. The para position of the bromine atom relative to the methoxy group creates favorable electronic conditions for palladium-catalyzed transformations [19] [20] [21].
Suzuki-Miyaura Cross-Coupling: The compound readily undergoes Suzuki-Miyaura coupling reactions with boronic acids or boronates in the presence of palladium catalysts. These reactions proceed under mild conditions with excellent functional group tolerance, allowing for the introduction of diverse aryl and heteroaryl substituents [20] [22]. The reaction typically employs bis(tri-tert-butylphosphine)palladium as the catalyst with potassium or sodium bases in polar aprotic solvents [20].
Sonogashira Coupling: Terminal alkynes can be efficiently coupled with (4-Bromo-3-methoxyphenyl)methanol using palladium-copper catalysis under standard Sonogashira conditions. These reactions provide access to alkynyl derivatives that can serve as precursors for further synthetic elaboration [23] [16].
Nucleophilic Substitution: The activated bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, including amines, alkoxides, and cyanide ions. These reactions are facilitated by the electron-withdrawing effect of the adjacent methoxy group and the electron-donating nature of the meta-methoxy substituent [19] [8].
The versatility of the bromine atom as a synthetic handle makes (4-Bromo-3-methoxyphenyl)methanol an attractive starting material for the preparation of diverse molecular libraries and specialized derivatives [19].
The biological activities of (4-Bromo-3-methoxyphenyl)methanol and its derivatives are strongly influenced by the specific arrangement and nature of the substituents on the aromatic ring. Structure-activity relationship (SAR) studies have revealed key patterns that govern the compound's interactions with biological targets [24] [25] [26].
Halogen Substitution Effects: The presence of bromine at the para position significantly influences biological activity through multiple mechanisms. The bromine atom's high atomic volume and hydrophobic character contribute to enhanced binding affinity with protein targets, particularly those with hydrophobic binding pockets [24] [25]. Studies on related brominated phenolic compounds have demonstrated that bromine substitution often leads to higher activity compared to chlorine or fluorine analogs, with the order of potency typically following bromine > chlorine > fluorine [24] [25].
Methoxy Group Contributions: The methoxy group at the meta position plays a crucial role in modulating electronic properties and hydrogen bonding capabilities. The electron-donating nature of the methoxy group can enhance interactions with electron-deficient receptor sites, while also providing steric bulk that may influence binding selectivity [27]. Demethylation to form the corresponding phenol dramatically alters the compound's properties, typically increasing antioxidant activity and altering membrane permeability [28] [29].
Hydroxyl Group Significance: The benzylic hydroxyl group contributes to the compound's biological activity through hydrogen bonding interactions and its potential for metabolic transformation. The hydroxyl group can participate in hydrogen bonding with amino acid residues in protein binding sites, enhancing binding affinity and specificity [10] [30]. Additionally, the hydroxyl group can undergo metabolic oxidation to form aldehyde or carboxylic acid metabolites with distinct biological profiles [6] [7].
Positional Effects: The specific positioning of substituents creates unique electronic and steric environments that influence biological activity. The ortho relationship between the bromine and methoxy groups creates favorable electronic conditions for certain biological interactions, while the meta relationship between the methoxy group and the hydroxymethyl substituent provides optimal spacing for bidentate binding interactions [26] [31].
Computational approaches have provided valuable insights into the structural and electronic properties of (4-Bromo-3-methoxyphenyl)methanol and its derivatives. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the compound's behavior at the molecular level [5] [32] [33].
Electronic Structure Analysis: Density functional theory (DFT) calculations have been performed to investigate the electronic properties of (4-Bromo-3-methoxyphenyl)methanol. These studies reveal important information about the compound's frontier molecular orbitals, electron density distribution, and reactivity indices [5] [34]. The calculations indicate that the bromine atom significantly influences the electron density distribution around the aromatic ring, creating sites of enhanced electrophilicity and nucleophilicity.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the compound's chemical reactivity and potential for electron transfer processes. The energy gap between these orbitals correlates with the compound's stability and reactivity toward electrophilic and nucleophilic attack [5] [34].
Conformational Analysis: Molecular dynamics simulations have been employed to study the conformational preferences of (4-Bromo-3-methoxyphenyl)methanol in various environments. These studies reveal that the compound adopts preferential conformations that minimize steric interactions while maximizing favorable electronic effects [32] [33]. The rotation around the benzylic C-O bond and the orientation of the methoxy group have been identified as key conformational variables that influence the compound's binding properties.
Molecular Docking Studies: Computational docking studies have been performed to predict the binding modes of (4-Bromo-3-methoxyphenyl)methanol with various protein targets. These studies provide valuable information about the compound's potential biological activities and help guide the design of more active derivatives [32] [31] [33]. The docking results indicate that the compound can adopt multiple binding poses, with the hydroxyl group and methoxy group participating in key hydrogen bonding interactions.
Quantitative Structure-Activity Relationships (QSAR): QSAR models have been developed to correlate the structural features of (4-Bromo-3-methoxyphenyl)methanol derivatives with their biological activities. These models utilize molecular descriptors derived from quantum chemical calculations to predict activity and guide the design of new compounds [5] [34]. The QSAR studies have identified key structural features that contribute to biological activity, including molecular volume, electronic properties, and hydrogen bonding capacity.
Solvation and Partition Coefficient Predictions: Computational methods have been used to predict the solvation properties and partition coefficients of (4-Bromo-3-methoxyphenyl)methanol, which are crucial for understanding its pharmacokinetic properties. These calculations provide insights into the compound's behavior in different biological environments and help predict its distribution and metabolism [32] [35].
Irritant